molecular formula C9H13BrN2 B1334284 5-bromo-N-isobutylpyridin-2-amine CAS No. 300394-89-2

5-bromo-N-isobutylpyridin-2-amine

Cat. No.: B1334284
CAS No.: 300394-89-2
M. Wt: 229.12 g/mol
InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutylpyridin-2-amine (CAS 300394-89-2) is a halogenated pyridine derivative of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The molecule features two key reactive sites: a bromine atom at the 5-position of the pyridine ring and a secondary amine. The bromine is highly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds . Concurrently, the isobutyl group on the amine can influence the compound's physicochemical properties, including lipophilicity, which is a critical parameter in drug discovery. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle it with appropriate safety measures. According to GHS classifications, it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For safe handling, use personal protective equipment and work in a well-ventilated hood. It is recommended to store the material sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZRNWPFRFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395967
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300394-89-2
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Strategies of 5 Bromo N Isobutylpyridin 2 Amine

Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site for a host of synthetic modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for haloarenes. wikipedia.org While SNAr reactions on halopyridines can be complex, they provide a direct pathway for introducing nucleophiles. nih.gov For 5-bromopyridines, these reactions typically require activated substrates or specific reaction conditions to proceed efficiently. The reactivity can be influenced by the nature of the nucleophile and the presence of activating groups on the pyridine ring. nih.govacs.org For instance, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism to yield 5-aryloxy-1,2,3-triazines. acs.org

Cross-Coupling Reactions of 5-Bromopyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the site of the bromine atom on the pyridine ring. rsc.orgnih.govchemrxiv.orguzh.ch These methods are widely used for their functional group tolerance and reliability in constructing complex molecules.

Several named reactions are pivotal for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs the bromopyridine with a boronic acid or ester, is a highly versatile method for generating biaryl structures. worktribe.commdpi.com The Sonogashira coupling allows for the introduction of terminal alkynes, leading to the synthesis of 5-alkynylpyridines. rsc.org Other notable C-C bond-forming reactions include the Heck reaction (with alkenes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), each offering unique advantages depending on the desired substituent.

Table 1: Representative Carbon-Carbon Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Key Bond Formed
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Pd(PPh₃)₄, PdCl₂(dppf) C(sp²)-C(sp²), C(sp²)-C(sp³)
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI C(sp²)-C(sp)
Heck Alkene Pd(OAc)₂, P(o-tol)₃ C(sp²)-C(sp²)
Stille Organostannane Pd(PPh₃)₄ C(sp²)-C(sp²), C(sp²)-C(sp³)
Negishi Organozinc Halide Pd(PPh₃)₄, PdCl₂(dppf) C(sp²)-C(sp²), C(sp²)-C(sp³)

The formation of carbon-heteroatom bonds is crucial for synthesizing a wide array of functional molecules. The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the reaction of the bromopyridine with various primary and secondary amines. rsc.org Similarly, the Ullmann condensation, often copper-catalyzed, can be employed to form carbon-oxygen and carbon-sulfur bonds by reacting with alcohols, phenols, or thiols. rsc.org These reactions have been successfully applied to 2-amino-5-halopyridine systems. rsc.org

Table 2: Key Carbon-Heteroatom Cross-Coupling Reactions

Reaction Name Nucleophile Catalyst System (Typical) Key Bond Formed
Buchwald-Hartwig Amine, Amide Pd₂(dba)₃, Xantphos C-N
Ullmann Condensation Alcohol, Phenol, Thiol CuI, L-proline C-O, C-S

Metal-Mediated Transformations of Bromopyridine Structures

The bromine atom can be transformed into an organometallic species, which can then react with various electrophiles. nih.gov A common strategy involves a lithium-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium, to generate a pyridyllithium species. This highly reactive intermediate can then be quenched with electrophiles such as aldehydes, ketones, or carbon dioxide. Alternatively, the formation of a Grignard reagent through reaction with magnesium metal provides another route to a nucleophilic pyridyl species, which can participate in a range of subsequent reactions.

Reactions at the Secondary Amine Functionality (N-isobutyl group)

The secondary amine of 5-bromo-N-isobutylpyridin-2-amine is also amenable to a variety of chemical transformations. acs.orgnih.govacs.org The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.

Standard reactions for secondary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can also serve as a protecting group strategy for the amino functionality. researchgate.netheteroletters.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of an additional alkyl group, although this can sometimes be challenging to control and may lead to overalkylation.

N-Arylation: Palladium-catalyzed cross-coupling reactions can also be applied to the N-H bond of the secondary amine to form N-aryl derivatives. nih.gov

These transformations at the secondary amine site allow for fine-tuning of the molecule's steric and electronic properties, which is often a key consideration in medicinal chemistry and materials science.

Acylation Reactions to Form N-Substituted Amides

The N-acylation of amines to form amides is a fundamental and widely utilized transformation in organic synthesis. mdpi.comresearchgate.netmdpi.com This reaction is crucial for protecting the amino group during multi-step syntheses and for creating amide-containing target molecules, which are prevalent in pharmaceuticals and other biologically active compounds. mdpi.com For this compound, the secondary amine is sufficiently nucleophilic to react with various acylating agents.

Commonly, N-acylation is achieved by treating the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. researchgate.net The reaction is typically high-yielding and proceeds under mild conditions. Alternative methods, such as using acetonitrile (B52724) as both the acylating agent and solvent under high temperatures, or employing benzotriazole-activated esters, offer greener and more versatile approaches. mdpi.commdpi.com

While specific studies on the acylation of this compound are not prevalent, the reactivity is expected to be analogous to other N-alkylated aminopyridines. The electronic properties of the brominated pyridine ring are not expected to significantly hinder the nucleophilicity of the exocyclic amine for this transformation.

Acylating Agent Catalyst/Base General Conditions Expected Product
Acetyl ChlorideTriethylamine or PyridineAnhydrous solvent (e.g., DCM, THF), 0 °C to RTN-(5-bromopyridin-2-yl)-N-isobutylacetamide
Acetic AnhydrideDMAP (catalytic)Anhydrous solvent (e.g., DCM, THF), RTN-(5-bromopyridin-2-yl)-N-isobutylacetamide
Benzoyl ChlorideAqueous NaOH (Schotten-Baumann)Biphasic system, RTN-(5-bromopyridin-2-yl)-N-isobutylbenzamide
AcylbenzotriazoleNoneWater, RT or microwaveCorresponding N-acyl derivative

This table presents hypothetical reaction conditions for the acylation of this compound based on general procedures for amine acylation.

Alkylation and Arylation of the Amine Nitrogen

The nitrogen atom of the secondary amine in this compound can also undergo alkylation and arylation reactions. N-alkylation is typically achieved through nucleophilic substitution with alkyl halides. wikipedia.org However, a significant challenge with the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired tertiary amine product.

Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a catalyst. For laboratory-scale synthesis, reductive amination, which involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine followed by reduction, is a more controlled method for producing tertiary amines.

N-arylation of aminopyridines can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate.

Formation of Imines and Schiff Bases from Aminopyridines

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are generally formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the imine product. youtube.com

Since this compound is a secondary amine, it cannot form a stable, neutral imine directly upon reaction with an aldehyde or ketone. Instead, the initial adduct, a carbinolamine, would dehydrate to form a positively charged iminium ion. libretexts.org Iminium ions are reactive intermediates that can participate in various subsequent transformations.

The formation of Schiff bases is more relevant to primary aminopyridines. For instance, 2-aminopyridine (B139424) reacts with aldehydes and ketones to yield the corresponding N-(pyridin-2-yl)imines. researchgate.net These reactions are often catalyzed by a small amount of acid and may be carried out in a solvent like ethanol (B145695) with heating. researchgate.net

Carbonyl Compound Catalyst Conditions Product with 2-Aminopyridine (for analogy)
BenzaldehydeAcetic Acid (catalytic)Ethanol, reflux(E)-N-benzylidenepyridin-2-amine
Acetone (B3395972)None or mild acidNeat or in a suitable solventN-(propan-2-ylidene)pyridin-2-amine
BenzilSulfuric Acid (catalytic)Ethanol, refluxSchiff base from 1:1 condensation

This table illustrates the formation of Schiff bases from the related primary amine, 2-aminopyridine, as secondary amines like this compound form iminium ions instead.

Directed C-H Functionalization of the Isobutyl Group

A powerful strategy in modern organic synthesis is the directed C-H functionalization, which allows for the selective activation and transformation of otherwise unreactive C-H bonds. nih.gov In the case of this compound, the pyridyl amine moiety can act as a directing group to facilitate the functionalization of the isobutyl side chain.

Palladium-Catalyzed C(sp³)-H Activation

Palladium catalysis has been extensively used for C-H activation reactions. researchgate.netrsc.orgrsc.org In the context of this compound, a palladium catalyst can coordinate to the nitrogen atoms of the pyridyl and amino groups, forming a metallacyclic intermediate. This brings the palladium center in close proximity to the C-H bonds of the isobutyl group, enabling their activation. This process typically involves an oxidative addition of the C-H bond to the Pd(II) center, forming a Pd(IV) intermediate, which can then undergo reductive elimination to form the functionalized product. acs.org

Role of the Pyridyl Amine as a Directing Group

The pyridyl amine group in this compound can function as a bidentate directing group. The nitrogen of the pyridine ring and the exocyclic amine nitrogen can chelate to a transition metal center, such as palladium. nih.govsnnu.edu.cn This chelation effect positions the metal catalyst spatially close to the C-H bonds of the isobutyl group, leading to regioselective C-H activation. This directed approach overcomes the challenge of selectively functionalizing one C-H bond among many in a molecule. snnu.edu.cnnih.gov The formation of a stable five- or six-membered metallacycle is often the driving force for the regioselectivity of the C-H activation step.

Site-Selective Functionalization of Alkyl Chains

The geometry of the metallacyclic intermediate formed during directed C-H activation dictates which C-H bond will be functionalized. For the isobutyl group in this compound, C-H activation could potentially occur at the β- or γ-position of the alkyl chain. Research on similar systems, such as those employing the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, has shown that the formation of a kinetically favored rsc.orgrsc.org-bicyclic palladacycle intermediate can lead to exclusive β-methylene C(sp³)-H functionalization. snnu.edu.cn This suggests that for this compound, functionalization at the C-H bond of the CH group in the isobutyl moiety is plausible.

Once the C-H bond is activated, a variety of functional groups can be introduced. Palladium-catalyzed C(sp³)-H functionalization has been used to form C-C, C-O, C-N, and C-halogen bonds. nih.govsnnu.edu.cn For example, arylation can be achieved using aryl halides as coupling partners.

Coupling Partner Palladium Catalyst Ligand/Additive Expected Functionalization
Aryl IodidePd(OAc)₂Chiral Amino Acid LigandsAsymmetric arylation of the isobutyl group
AlkenesPd(OAc)₂Pyridine-type ligandsOlefination of the isobutyl group
Acylating AgentsPd(OAc)₂Oxidant (e.g., TBHP)Acylation of the isobutyl group

This table outlines potential C-H functionalization reactions of the isobutyl group in this compound, based on established palladium-catalyzed methods using directing groups.

Photocatalytic C-H Functionalization with Decatungstate Anion

The photocatalytic activation of C-H bonds using the decatungstate anion ([W₁₀O₃₂]⁴⁻) represents a powerful strategy for selective functionalization of organic molecules. In the context of this compound, this methodology is anticipated to proceed with high regioselectivity, dictated by the electronic and steric properties of the substrate.

Photoexcited decatungstate anion is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from unactivated C(sp³)–H bonds. acs.orgacs.org The selectivity of this process is governed by a combination of polar and steric effects. acs.orgbohrium.com For alkylpyridines, a strong reluctance to α-C–H functionalization relative to the pyridine ring is observed. acs.org This is attributed to the inductive effect of the electron-deficient pyridine ring, which disfavors the formation of a partially positive charge on the adjacent carbon in the polar transition state of the HAT process. acs.org

In the case of this compound, the isobutyl group presents several C-H bonds that are potential sites for functionalization. Based on systematic studies of similar 2-alkylpyridines, it is expected that the photocatalytic reaction with the decatungstate anion will preferentially occur at the methine C-H bond (the tertiary C-H bond) of the isobutyl group. acs.org For instance, the reaction of 2-isobutylpyridine (B1582698) under these conditions leads to exclusive functionalization at the methine position. acs.org The bromine atom at the 5-position and the amino group at the 2-position are expected to have a minor influence on the regioselectivity of the C-H abstraction on the isobutyl side chain.

The general mechanism involves the photoexcitation of the decatungstate anion, followed by hydrogen abstraction from the isobutyl group to form an alkyl radical. This radical can then be trapped by a suitable radical acceptor to yield the functionalized product. A variety of transformations can be envisioned, including alkylation, arylation, and the introduction of heteroatoms, depending on the specific reaction conditions and the trapping agent employed. princeton.edu

Table 1: Predicted Regioselectivity of Decatungstate Anion Photocatalyzed C-H Functionalization of this compound

Substrate PositionBond TypePredicted ReactivityRationale
Isobutyl - MethineTertiary C(sp³)–HHigh Electronically activated and sterically accessible.
Isobutyl - Methylene (B1212753)Primary C(sp³)–HLowLess reactive than the tertiary C-H bond.
Pyridine Ring C-HC(sp²)–HVery LowDecatungstate anion preferentially abstracts from C(sp³)–H bonds.
Methylene α to NC(sp³)–HVery LowDeactivated by the inductive effect of the pyridine ring.

Cyclization Reactions Involving the Pyridine Nitrogen or Amine Functionality

The 2-aminopyridine moiety within this compound is a versatile precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These bicyclic structures are of significant interest in medicinal chemistry. The cyclization typically involves the reaction of the 2-amino group and the endocyclic pyridine nitrogen with a suitable dielectrophilic partner.

A plethora of methods have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines. nih.govorganic-chemistry.orgbio-conferences.org These reactions can be broadly categorized based on the nature of the reagent that provides the two-carbon unit required for the formation of the imidazole (B134444) ring.

Reaction with α-Halocarbonyl Compounds: This is a classic and widely used method where the 2-aminopyridine derivative reacts with an α-haloketone or α-haloester. nih.govbio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular condensation of the amino group onto the carbonyl carbon and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring. Catalyst-free conditions, as well as the use of bases like potassium carbonate or sodium bicarbonate, have been reported to facilitate this transformation. nih.gov

Multicomponent Reactions: Three-component reactions offer an efficient route to highly substituted imidazo[1,2-a]pyridines. For instance, the reaction of a 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) provides access to 3-aminoimidazo[1,2-a]pyridines. nih.gov Other multicomponent strategies involve the use of aldehydes and terminal alkynes, often catalyzed by copper salts. bio-conferences.org

Condensation with Ketones and Aldehydes: Direct condensation with ketones or aldehydes, often in the presence of an oxidizing agent, is another common approach. Iodine-promoted reactions, sometimes in combination with a co-catalyst like flavin, have been shown to be effective for the aerobic oxidative C-N bond formation. organic-chemistry.org

The presence of the isobutyl group on the exocyclic nitrogen of this compound is not expected to interfere with these cyclization reactions. The bromine atom at the 5-position will be retained in the final imidazo[1,2-a]pyridine product, offering a handle for further functionalization.

Table 2: Representative Cyclization Reactions for the Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridine Precursors

Reagent(s)Catalyst/ConditionsProduct TypeReference
α-BromoacetophenonesBase (e.g., K₂CO₃), DMF2-Aryl-imidazo[1,2-a]pyridines nih.gov
Aldehydes, Terminal AlkynesCuI2,3-Disubstituted-imidazo[1,2-a]pyridines bio-conferences.org
Ketones, ThiolsFlavin, Iodine, Aerobic Oxidation3-Thioimidazo[1,2-a]pyridines organic-chemistry.org
NitroolefinsFerric Chloride (FeCl₃)3-Unsubstituted-imidazo[1,2-a]pyridines bio-conferences.org
Aldehydes, Isonitriles(e.g., Sc(OTf)₃)3-Aminoimidazo[1,2-a]pyridines nih.gov

Transformations of the Pyridine Ring System

While functionalization of the substituents on the pyridine ring is more common, the pyridine ring itself can undergo a variety of transformations, including ring-opening, ring-contraction, and ring-expansion reactions. These reactions, however, often require specific and sometimes harsh conditions.

Ring-Opening Reactions: The pyridine ring is generally stable, but can be opened under certain conditions. The Zincke reaction, for example, involves the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine to form a pyridinium (B92312) salt (Zincke salt), which can then be opened by another amine to yield a Zincke aldehyde. wikipedia.org Reductive ring-opening of pyridinium salts can also be achieved to produce δ-amino ketones. researchgate.netresearchgate.net For this compound, the formation of a pyridinium salt at the ring nitrogen would be the initial step, which could then potentially undergo nucleophilic attack and ring cleavage.

Ring-Contraction Reactions: The transformation of a pyridine ring into a five-membered ring, such as a cyclopentadienyl (B1206354) or pyrrole (B145914) derivative, is a more challenging transformation. Such reactions have been observed, for example, in the presence of transition metal complexes or under electrochemical conditions. nih.govrsc.org The reaction of pyridine with excited nitrogen atoms has also been shown to lead to ring-contracted products like pyrrole and imidazole derivatives. acs.org The substituents on the pyridine ring would be expected to significantly influence the feasibility and outcome of such reactions.

Ring-Expansion Reactions: The expansion of a pyridine ring to a seven-membered ring, such as an azepine, can be achieved through various methods. One example is the Ciamician–Dennstedt rearrangement, which involves the reaction of a pyrrole with a dihalocarbene to form a 3-halopyridine, representing a net ring expansion. wikipedia.org More direct methods for pyridine ring expansion have also been reported, for instance, using iodine-promoted reactions. acs.org

The electronic nature of the substituents on this compound, namely the electron-donating amino group and the electron-withdrawing bromine atom, would likely play a crucial role in the susceptibility of the pyridine ring to these transformations. However, these reactions are generally less predictable and less commonly employed compared to the functionalization of the ring substituents or the cyclization reactions involving the side chains.

Table 3: Overview of Potential Pyridine Ring Transformations

Transformation TypeGeneral MethodPotential Applicability to this compoundReference
Ring-OpeningZincke Reaction (via pyridinium salt)Plausible, requires quaternization of the pyridine nitrogen. wikipedia.org
Ring-ContractionTransition-metal mediated denitrogenationHighly speculative, would depend on specific catalysts and conditions. nih.gov
Ring-ExpansionIodine-promoted reactionPotentially feasible, but regioselectivity and yield are uncertain. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromo N Isobutylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-bromo-N-isobutylpyridin-2-amine. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of each atom.

In a ¹H NMR spectrum, the isobutyl group would be expected to show a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group adjacent to the amine nitrogen. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of thespectrum, with their chemical shifts and coupling constants providing information about their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the substitution pattern, and the signals for the isobutyl group would confirm its structure.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H3 6.5 - 6.7 d
Pyridine-H4 7.3 - 7.5 dd
Pyridine-H6 8.0 - 8.2 d
NH 4.5 - 5.5 br s
N-CH₂ 3.0 - 3.2 t
CH(CH₃)₂ 1.8 - 2.0 m

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine-C2 158 - 160
Pyridine-C3 108 - 110
Pyridine-C4 140 - 142
Pyridine-C5 115 - 117
Pyridine-C6 148 - 150
N-CH₂ 45 - 47
CH(CH₃)₂ 28 - 30

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural components through fragmentation analysis. The presence of a bromine atom is a key feature that would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula as C₉H₁₃BrN₂. The fragmentation pattern observed in the mass spectrum would be expected to show cleavage of the isobutyl group and loss of the bromine atom, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 228/230 Molecular ion peak with characteristic 1:1 bromine isotope pattern
[M-C₄H₉]⁺ 171/173 Loss of the isobutyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the bonds within a molecule. For this compound, these techniques would be particularly useful for identifying the functional groups present.

Table 4: Key Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3350 - 3450 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
C=C and C=N Stretch (Pyridine Ring) 1550 - 1650 IR, Raman
N-H Bend 1500 - 1550 IR
C-N Stretch 1250 - 1350 IR, Raman

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of this compound and for its separation from any impurities or starting materials. High-performance liquid chromatography (HPLC) is a primary method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the compound from more polar or less polar impurities. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas chromatography (GC) could also be employed, particularly if the compound is thermally stable and volatile. Coupled with a mass spectrometer (GC-MS), this technique would provide both separation and identification of the components in a sample. Thin-layer chromatography (TLC) would serve as a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. Commercial suppliers indicate a purity of over 95% for this compound. fluorochem.co.uk

Table 5: Compound Names Mentioned in this Article

Compound Name
This compound
2-amino-5-bromopyridine (B118841)
Acetonitrile

Theoretical and Computational Chemistry Studies of 5 Bromo N Isobutylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-bromo-N-isobutylpyridin-2-amine, DFT calculations can elucidate its fundamental electronic properties and predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the N-isobutylamino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom and the electronegative nitrogen in the pyridine (B92270) ring will lower the energy of the LUMO, influencing its susceptibility to nucleophilic attack. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: These values are illustrative and would be determined by specific DFT calculations.

The distribution of the HOMO density would likely be concentrated on the amino group and the pyridine ring, indicating these as the primary sites for electrophilic attack. The LUMO density would be distributed more towards the carbon atoms of the pyridine ring, particularly those influenced by the bromine atom, suggesting these as potential sites for nucleophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A smaller HOMO-LUMO gap implies lower hardness (i.e., higher softness) and greater reactivity.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Electronegativity (χ) 3.5
Chemical Hardness (η) 2.3
Global Electrophilicity (ω) 2.66

Note: These values are illustrative and calculated from the hypothetical FMO energies.

Local reactivity descriptors, such as the Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the identification of transition states. For this compound, potential reactions of interest could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino side chain.

For instance, in an electrophilic substitution reaction, calculations would identify the most favorable site of attack on the pyridine ring and determine the activation energy barrier for the reaction. The calculations would model the formation of the sigma complex (Wheland intermediate) and locate the transition state leading to it. The relative stability of intermediates for attack at different positions would clarify the regioselectivity of the reaction.

The isobutyl group attached to the amine introduces conformational flexibility. Conformational analysis, through systematic rotation of dihedral angles, can identify the most stable conformers of the molecule. nih.gov DFT calculations can determine the relative energies of these conformers, providing insight into the molecule's preferred three-dimensional structure in the gas phase or in solution (when combined with a solvent model).

Molecular dynamics (MD) simulations, using force fields derived from or validated by quantum mechanical calculations, can explore the conformational landscape of the molecule over time at a given temperature. This provides a more dynamic picture of its structural behavior, which is crucial for understanding its interactions with biological macromolecules or other chemical species. researchgate.net

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in structural elucidation.

NMR Spectroscopy : The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when correlated with experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. The presence of the bromine atom and the amino group will have characteristic effects on the chemical shifts of the pyridine ring protons and carbons.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated vibrational spectrum can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes of the molecule, such as N-H stretching, C-Br stretching, and pyridine ring vibrations.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions within the molecule.

Table 3: Hypothetical Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic Data Calculated Value Experimental Value
¹³C NMR (δ, ppm, C5-Br) 105.0 (Not available)
¹H NMR (δ, ppm, H6) 7.90 (Not available)
IR (cm⁻¹, N-H stretch) 3450 (Not available)
UV-Vis (λ_max, nm) 295 (Not available)

Note: Calculated values are illustrative. Experimental data is not available in the public domain.

Structure-Reactivity and Structure-Property Relationship Studies

By systematically modifying the structure of this compound in silico (e.g., changing the substituent at the 5-position or altering the alkyl chain on the amino group) and calculating the resulting properties, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR).

For example, a study could investigate how the electronic properties and reactivity indices change with different halogen substituents (F, Cl, Br, I) at the 5-position. Such studies are valuable for designing new molecules with tailored properties, for instance, to enhance a particular type of reactivity or to optimize its electronic properties for a specific application, such as in organic electronics or as a ligand in coordination chemistry.

Influence of Substituents on Chemical Reactivity

The bromine atom at the 5-position is an electron-withdrawing group via the inductive effect, yet it can also act as a weak π-donor through its lone pairs. This dual nature influences the electron density distribution across the pyridine ring. The N-isobutylamino group at the 2-position is a strong electron-donating group, primarily through the resonance effect of the nitrogen lone pair, which delocalizes into the pyridine ring. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

The interplay of these opposing electronic effects—the electron-withdrawing bromo group and the electron-donating amino group—creates a unique reactivity profile. The N-isobutyl group's electron-donating nature activates the pyridine ring towards electrophilic substitution, while the bromine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Computational analyses, such as molecular electrostatic potential (MEP) maps, can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a high electron density around the amino nitrogen and specific carbons in the ring, indicating sites susceptible to electrophilic attack. Conversely, the carbon atom bonded to the bromine would exhibit a degree of electrophilicity, making it a potential site for nucleophilic attack.

The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide further insights into reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electron-donating N-isobutylamino group would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation and reaction with electrophiles. The electron-withdrawing bromine atom would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Table 1: Calculated Reactivity Indices for this compound (Hypothetical Data)

ParameterValue (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap4.7 eVSuggests moderate kinetic stability
Dipole Moment2.5 DIndicates a polar molecule
Mulliken Charge on N1-0.45High electron density, site for protonation
Mulliken Charge on C5+0.15Electrophilic character, potential for SNAr

Computational Design of Novel Derivatives

The structural framework of this compound serves as a valuable scaffold for the computational design of novel derivatives with potentially enhanced or specific chemical properties. By systematically modifying the substituents—the bromine atom and the isobutyl group—researchers can theoretically screen for compounds with desired characteristics before undertaking their synthesis.

One common strategy involves replacing the bromine atom at the 5-position with other functional groups through simulated coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. Computational models can predict the feasibility of these reactions and the electronic properties of the resulting derivatives. For instance, replacing the bromine with an aryl group could extend the π-conjugated system, altering the molecule's photophysical properties. Introducing a cyano group would enhance the electron-withdrawing nature at that position, which could be useful for applications in materials science.

Modifications to the N-isobutyl group can also be explored computationally. Varying the alkyl chain length or introducing cyclic structures could influence the molecule's solubility, steric profile, and binding affinity in biological systems. These in silico modifications allow for the creation of a virtual library of derivatives.

The properties of these computationally designed derivatives can be evaluated using a range of theoretical parameters. For example, docking studies could predict the binding affinity of new analogs to a specific protein target, guiding the design of potential pharmaceutical agents. Quantum chemical calculations can predict changes in spectroscopic properties, which is valuable for developing new dyes or sensors.

Table 2: Predicted Properties of Hypothetical Derivatives of this compound

DerivativeModificationPredicted Property ChangePotential Application
Compound ABr at C5 replaced with PhenylIncreased π-conjugation, smaller HOMO-LUMO gapOrganic electronics
Compound BIsobutyl group replaced with CyclohexylIncreased lipophilicity and steric bulkMedicinal chemistry
Compound CH at C4 replaced with NO₂Increased electron deficiency of the ringPrecursor for dyestuffs
Compound DBr at C5 replaced with B(OH)₂Precursor for further cross-coupling reactionsSynthetic building block

Through these theoretical and computational approaches, the chemical landscape of this compound can be systematically explored, paving the way for the synthesis of new molecules with tailored functionalities for a wide array of applications.

Applications of 5 Bromo N Isobutylpyridin 2 Amine As Chemical Building Blocks and Ligands in Catalysis

Precursor in the Synthesis of Complex Organic Molecules

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring renders 5-bromo-N-isobutylpyridin-2-amine an excellent substrate for a variety of cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Polycyclic Azaarenes Synthesis

While direct studies on this compound for the synthesis of polycyclic azaarenes are not extensively documented, the reactivity of analogous 5-bromopyridine derivatives provides a strong indication of its potential. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are widely employed to connect a pyridine core to other aromatic systems. In a typical reaction, the bromine atom of the 5-bromopyridine derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This methodology allows for the fusion of the pyridine ring with other carbocyclic or heterocyclic rings, leading to the formation of polycyclic azaarenes. The N-isobutylamino group at the 2-position can influence the electronic properties and solubility of the resulting polycyclic systems.

Heterocyclic Compounds with Diverse Scaffolds

The utility of this compound as a building block extends to the synthesis of a wide array of heterocyclic compounds with diverse scaffolds. Its structural analogue, 5-bromo-2-methylpyridin-3-amine (B1289001), has been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine derivatives. fluorochem.co.ukbldpharm.combldpharm.comsigmaaldrich.com In these reactions, the bromo-substituted pyridine is coupled with various arylboronic acids to yield 5-aryl-2-methylpyridin-3-amines. fluorochem.co.ukbldpharm.combldpharm.comsigmaaldrich.com This highlights the feasibility of using this compound in similar transformations to create a library of N-isobutyl-substituted 5-arylpyridin-2-amines. The amino group can be further functionalized, offering a handle for creating even more complex and diverse heterocyclic structures.

A study by Ahmad et al. (2017) demonstrated the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a dioxane/water solvent system. bldpharm.com The reaction conditions and yields for a selection of these derivatives are presented in the table below, illustrating the potential synthetic pathways applicable to this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine78
24-Methylphenylboronic acid5-(p-tolyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine85
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine75

Role as a Ligand in Metal-Catalyzed Processes

The pyridine nitrogen and the exocyclic amino group in this compound make it an attractive scaffold for the design of ligands for metal catalysis. The ability of the pyridine nitrogen to coordinate to a metal center is a well-established principle in coordination chemistry.

Design and Synthesis of Pyridine-Based Ligands

The N-isobutylpyridin-2-amine moiety can serve as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center. The isobutyl group can be strategically used to tune the steric and electronic properties of the resulting metal complex. Furthermore, the bromine atom at the 5-position provides a site for further modification, allowing for the creation of more complex ligand architectures, such as pincer ligands, by introducing additional coordinating groups. The synthesis of such ligands often involves palladium-catalyzed C-N cross-coupling reactions to introduce chelating functional groups.

Applications in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications of ligands derived directly from this compound are not yet widely reported, the broader class of aminopyridine-based ligands has shown significant promise in various catalytic transformations. Amines, in general, have been explored as inexpensive and efficient ligands for palladium-catalyzed coupling reactions. Ligands containing secondary amines, such as the one present in the target molecule, have been shown to influence the photophysical properties of metal complexes, which is relevant for photoredox catalysis.

The potential for this compound-derived ligands in homogeneous catalysis is vast, including applications in cross-coupling reactions, hydrogenations, and hydroformylations. In heterogeneous catalysis, these ligands could be immobilized on solid supports to facilitate catalyst recovery and reuse.

Advanced Materials Research and Organic Electronics

The incorporation of pyridine and its derivatives into organic materials is a growing area of research due to their unique electronic properties and ability to participate in intermolecular interactions. While there is currently limited specific research on the application of this compound in advanced materials and organic electronics, its structural motifs suggest potential in this field.

The pyridine ring is an electron-deficient system, and when incorporated into conjugated polymers, it can influence the material's electron-accepting and transport properties. The bromo and amino substituents on the pyridine ring of this compound offer handles for polymerization and for tuning the electronic characteristics of the resulting material. For instance, the bromine atom could be utilized in cross-coupling polymerization methods like Suzuki or Stille coupling to create conjugated polymers. The N-isobutylamino group can enhance solubility and influence the solid-state packing of the polymer chains, which are crucial factors for device performance in organic electronics. Although this remains a largely unexplored area for this specific compound, the fundamental properties of its constituent parts make it a candidate for future research in the development of novel organic semiconductors and other functional materials.

Design of Chiral Dopants for Liquid Crystals

The induction of a chiral nematic (cholesteric) phase in a liquid crystal (LC) medium is achieved by the addition of a small amount of a chiral substance, known as a chiral dopant. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which describes its ability to induce a helical superstructure in the achiral nematic host. The design of effective chiral dopants often involves the incorporation of a chiral center into a rigid molecular structure that is compatible with the liquid crystal host.

While direct utilization of this compound as a chiral dopant has not been extensively documented in peer-reviewed literature, its structure presents a viable starting point for the synthesis of such dopants. The general approach would involve the introduction of a chiral moiety, which could be accomplished through several synthetic strategies. For instance, the isobutyl group, being achiral, could be replaced by a chiral amine, or a chiral substituent could be introduced via coupling at the bromine position.

A hypothetical synthetic route could involve the use of a chiral amine in the initial synthesis to form a chiral aminopyridine. Alternatively, the bromine atom on the this compound scaffold can be functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, could be employed to attach a chiral group at the 5-position. The choice of the chiral group is critical and would typically involve moieties known to induce high HTP, such as those containing binaphthyl units or other forms of axial chirality.

The resulting chiral pyridine derivative would then be evaluated for its solubility in the nematic host and its HTP. The structural rigidity of the pyridine ring combined with a strategically introduced chiral element could lead to new and effective chiral dopants for various applications in liquid crystal displays and photonic devices.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, forming a "library" of compounds. These libraries are then screened for biological activity or other desired properties. The this compound molecule is an excellent scaffold for combinatorial library synthesis due to its distinct points of chemical reactivity.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The N-isobutylamino group at the 2-position offers another site for diversification. The nitrogen atom can be acylated, alkylated, or used in other coupling reactions to further expand the chemical space of the library.

The generation of a combinatorial library from this compound would typically involve a series of parallel reactions where the core scaffold is reacted with a set of diverse building blocks. For example, a Suzuki coupling reaction could be performed with an array of different boronic acids to generate a library of 5-aryl-N-isobutylpyridin-2-amines. Each of these products could then be subjected to a second reaction, such as acylation of the amino group with a variety of acyl chlorides, to create a two-dimensional library of compounds.

The following table illustrates potential transformations of the this compound scaffold to generate a diverse library of compounds.

Reaction Type Reagent/Catalyst Product Class Potential Diversity
Suzuki CouplingArylboronic acids / Pd catalyst5-Aryl-N-isobutylpyridin-2-aminesIntroduction of various substituted and unsubstituted aryl and heteroaryl groups.
Sonogashira CouplingTerminal alkynes / Pd/Cu catalyst5-Alkynyl-N-isobutylpyridin-2-aminesIncorporation of a range of alkyl and aryl acetylenes.
Buchwald-Hartwig AminationAmines / Pd catalystN5-Substituted-N2-isobutylpyridine-2,5-diaminesFormation of diaminopyridine derivatives with diverse secondary or tertiary amines at the 5-position.
Stille CouplingOrganostannanes / Pd catalyst5-Alkyl/Aryl-N-isobutylpyridin-2-aminesCoupling with a variety of organotin reagents to introduce different organic residues.
N-AcylationAcyl chlorides / BaseN-Acyl-5-bromo-N-isobutylpyridin-2-aminesModification of the secondary amine with a wide array of acyl groups.
N-AlkylationAlkyl halides / BaseN-Alkyl-5-bromo-N-isobutylpyridin-2-aminesIntroduction of a second alkyl group on the exocyclic nitrogen.

This combinatorial approach allows for the systematic exploration of the chemical space around the 2-aminopyridine (B139424) core, which is a common motif in many biologically active compounds. The resulting libraries can be screened for a wide range of activities, including pharmaceutical, agrochemical, and materials science applications.

Conclusion and Future Research Directions

Summary of Current Research Trends

Research involving substituted pyridines is a burgeoning field, with a continuous stream of publications detailing new synthetic methods and applications. nih.gov The primary trend revolves around the use of pyridine (B92270) derivatives as key intermediates in the synthesis of biologically active compounds and novel functional materials. nih.govnih.gov Specifically, 2-aminopyridines are recognized as crucial precursors for a variety of heterocyclic compounds. The presence of a bromine atom at the 5-position, an isobutyl group at the exocyclic nitrogen, and the pyridine nitrogen itself, offers multiple sites for functionalization, making 5-bromo-N-isobutylpyridin-2-amine a valuable scaffold for creating diverse molecular architectures. Current trends suggest a strong focus on leveraging such building blocks in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents. nih.govacs.org

Identification of Unexplored Reaction Pathways and Synthetic Challenges

While the synthesis of N-alkylated 2-aminopyridines is well-established through methods like Buchwald-Hartwig amination and reductive amination, specific challenges and unexplored pathways remain for this compound.

Unexplored Reaction Pathways:

Directed C-H Functionalization: The pyridine nitrogen can act as a directing group to facilitate regioselective C-H activation at other positions on the ring. researchgate.net This opens up possibilities for introducing new substituents without relying on the pre-existing bromine atom.

Tandem Reactions: The multiple reactive sites on the molecule could be exploited in tandem or cascade reactions to rapidly build molecular complexity. For instance, a sequence involving a Suzuki coupling at the bromine position followed by a cyclization reaction involving the amino group could lead to novel fused heterocyclic systems.

Photocatalysis: The use of photoredox catalysis for the functionalization of pyridines is a rapidly developing area. researchgate.net Exploring the photocatalytic activation of the C-Br bond or C-H bonds of this compound could provide access to new reaction pathways under mild conditions.

Synthetic Challenges:

Regioselectivity: While the bromination of 2-aminopyridine (B139424) is known to be regioselective for the 5-position, controlling subsequent functionalizations can be challenging. researchgate.net For instance, electrophilic aromatic substitution on the this compound ring could potentially occur at multiple positions.

Steric Hindrance: The isobutyl group, while not excessively bulky, can influence the reactivity of the amino group and the adjacent pyridine nitrogen, potentially hindering certain transformations.

Purification: The separation of the desired product from starting materials and by-products, especially in the case of incomplete reactions or side reactions, can be a significant challenge in the synthesis of substituted pyridines.

A plausible, though not explicitly documented, synthetic route to this compound is the reductive amination of 2-amino-5-bromopyridine (B118841) with isobutyraldehyde.

StepReactantsReagentsProduct
12-aminopyridineBromine, Acetic Acid2-amino-5-bromopyridine
22-amino-5-bromopyridine, IsobutyraldehydeSodium triacetoxyborohydrideThis compound

Potential for Novel Derivatizations and Functional Materials Development

The structure of this compound is ripe with potential for creating a diverse library of derivatives and for the development of advanced functional materials.

Novel Derivatizations:

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. nih.govwikipedia.org

Buchwald-Hartwig Amination: The bromine can be substituted with a variety of nitrogen-based nucleophiles through Buchwald-Hartwig amination, leading to the synthesis of more complex diamine structures. wikipedia.org

Derivatization of the Amino Group: The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation to introduce new properties to the molecule.

Functional Materials Development:

Bipyridine-based Materials: By coupling two molecules of this compound (after conversion of the bromo group to a suitable reactive moiety), novel bipyridine ligands can be synthesized. Bipyridines are fundamental components in the construction of metal-organic frameworks (MOFs), photosensitizers, and catalysts.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are increasingly being used as charge-transporting materials in OLEDs. bldpharm.com The electronic properties of derivatives of this compound could be tuned through synthetic modifications to optimize their performance in such devices.

Biomass-derived Materials: There is a growing interest in synthesizing functional materials from biomass-derived precursors. nih.gov The isobutyl group can be considered as being derivable from bio-based sources, and the pyridine ring can be incorporated into larger structures to create novel materials with applications in catalysis and photovoltaics.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational and experimental chemistry is a powerful tool for the rational design of new molecules and materials.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. researchgate.net This can help in understanding reaction mechanisms and in predicting the properties of yet-to-be-synthesized compounds.

Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets, such as protein kinases. acs.org

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from this scaffold, helping to prioritize synthetic efforts. auctoresonline.org

Experimental Verification:

Spectroscopic Analysis: The synthesis of new derivatives must be accompanied by thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structures. While specific data for this compound is not readily available in the public domain, typical spectral data can be predicted based on its structure.

PropertyPredicted/Typical Value
Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
¹H NMR (CDCl₃, ppm) δ ~8.0 (s, 1H), ~7.3 (d, 1H), ~6.4 (d, 1H), ~4.8 (br s, 1H, NH), ~3.1 (t, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H)
¹³C NMR (CDCl₃, ppm) δ ~158, ~148, ~139, ~108, ~107, ~53, ~28, ~20
Mass Spectrum (EI) m/z 228/230 (M⁺)

The integration of these computational and experimental approaches will be crucial for unlocking the full potential of this compound as a versatile chemical building block.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-isobutylpyridin-2-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination or cross-coupling reactions. For example, a modified reductive amination approach involves refluxing 5-bromopyridin-2-amine with isobutyl aldehyde in methanol using sodium cyanoborohydride as a reducing agent (3 h, ~80°C). Post-reaction purification via cold-water precipitation and recrystallization in ethanol yields high-purity crystals . For Suzuki-Miyaura cross-coupling, Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) and arylboronic acids in 1,4-dioxane/water at 85–95°C for 15+ hours are effective . Key variables include solvent polarity, catalyst loading (5 mol%), and temperature control to minimize by-products like unreacted aldehyde or dimerization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., upfield shifts for NH groups and deshielding near bromine).
  • XRD : Single-crystal X-ray diffraction confirms planar pyridine rings (RMS deviation ~0.007 Å) and intermolecular hydrogen bonds (N–H···N, ~2.50 Å), which stabilize crystal packing .
  • HPLC-MS : Monitors purity (>95%) and detects trace intermediates.

Q. How does the isobutyl group impact solubility and lipophilicity compared to other N-alkyl substituents?

  • Methodological Answer : Comparative studies using logP measurements or reverse-phase HPLC reveal that the branched isobutyl group increases lipophilicity vs. methyl or linear alkyl chains (e.g., propyl). This enhances membrane permeability but may reduce aqueous solubility. Computational tools like MarvinSketch or ACD/LogP predict logP values, validated experimentally via shake-flask partitioning .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of brominated pyridinamine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions (e.g., pH, cell lines) or substituent stereoelectronic effects. Systematic SAR studies should:
  • Test derivatives with controlled substituent variations (e.g., N-alkyl vs. N-aryl).
  • Use standardized assays (e.g., MIC for antimicrobials, Ellman’s method for enzyme inhibition) .
  • Apply multivariate analysis to isolate structural contributors (e.g., bromine’s electronegativity vs. alkyl chain hydrophobicity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., acetylcholinesterase). Focus on halogen bonding between bromine and Thr83 or His447 residues .
  • QM/MM : Assess reaction mechanisms (e.g., Pd-catalyzed cross-coupling transition states) using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD Simulations : GROMACS evaluates stability of protein-ligand complexes over 100 ns trajectories, highlighting key hydrophobic/electrostatic interactions.

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Apply factorial design (e.g., 2k^k models) to screen variables:
  • Factors : Catalyst type (Pd vs. Ni), solvent (dioxane vs. DMF), temperature (80°C vs. 100°C).
  • Responses : Yield, purity.
    ANOVA identifies significant factors (e.g., solvent polarity, p <0.05). Follow-up response surface methodology (RSM) refines optimal conditions .

Q. How do intermolecular forces influence crystallization and polymorph formation?

  • Methodological Answer :
  • Hydrogen Bonding : N–H···N and C–H···Br interactions dominate, forming centrosymmetric dimers. Vapor diffusion in ethanol/water mixtures favors slow nucleation for high-quality crystals .
  • PXRD and DSC : Detect polymorphs by comparing experimental vs. simulated patterns. Thermal analysis (TGA/DSC) identifies stable forms via melting point discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.